Comprehensive Technical Guide on 5-Bromo-6-chloro-2-nitropyridin-3-ol: Structure, Reactivity, and Role in Epigenetic Drug Discovery
Comprehensive Technical Guide on 5-Bromo-6-chloro-2-nitropyridin-3-ol: Structure, Reactivity, and Role in Epigenetic Drug Discovery
Executive Summary
In the rapidly evolving landscape of epigenetic drug discovery, highly functionalized heterocyclic building blocks are paramount for synthesizing complex, target-specific modulators. 5-Bromo-6-chloro-2-nitropyridin-3-ol (CAS: 1131041-71-8) has emerged as a critical intermediate in the development of macrocyclic azolopyridine derivatives[1]. These macrocycles function as potent allosteric modulators of Embryonic Ectoderm Development (EED) and the Polycomb Repressive Complex 2 (PRC2)[2]. This whitepaper provides an in-depth analysis of the compound’s physiochemical properties, the mechanistic causality behind its reactivity, and a validated experimental workflow for its application in advanced medicinal chemistry.
Chemical Architecture & Physiochemical Profiling
The molecular architecture of 5-Bromo-6-chloro-2-nitropyridin-3-ol is defined by a central pyridine ring that is densely functionalized. The strategic placement of halogens (bromine and chlorine), a nitro group, and a hydroxyl group creates a highly polarized and sterically constrained system.
Quantitative Data Summary
The following table summarizes the core physical and computational properties of the compound, which dictate its solubility, reactivity, and handling requirements[3].
| Property | Value | Causality / Implication |
| CAS Number | 1131041-71-8 | Unique identifier for procurement and safety tracking. |
| Molecular Formula | C5H2BrClN2O3 | Indicates high heteroatom density, contributing to a high polar surface area. |
| Molecular Weight | 253.44 g/mol | Optimal low-molecular-weight building block for complex synthesis. |
| Exact Mass | 251.89 m/z | Crucial for high-resolution mass spectrometry (HRMS) validation. |
| Topological Polar Surface Area (TPSA) | 78.9 Ų | Dictates solvent compatibility; highly soluble in polar aprotic solvents (DMF, DMSO). |
| H-Bond Donors / Acceptors | 1 / 4 | The C3-OH acts as the sole donor; NO2 and pyridine N act as primary acceptors. |
| Rotatable Bonds | 0 | Rigid planar structure, ensuring predictable stereochemical outcomes during coupling. |
Mechanistic Insights: Reactivity and Functional Group Causality
The utility of 5-Bromo-6-chloro-2-nitropyridin-3-ol lies in the orthogonal reactivity of its substituents. As a Senior Application Scientist, it is critical to understand why this specific substitution pattern is utilized in macrocycle synthesis:
-
C3-Hydroxyl Group (Nucleophilic Handle): The hydroxyl group at the 3-position is highly acidic due to the electron-withdrawing nature of the adjacent pyridine ring and the C2-nitro group. This makes it an ideal nucleophile for Mitsunobu etherification [2]. It allows for the coupling of complex, sterically hindered secondary alcohols with complete inversion of stereochemistry, avoiding the harsh basic conditions that might degrade sensitive substrates.
-
C2-Nitro Group (Latent Amine): The nitro group serves a dual purpose. Initially, it acts as a strong electron-withdrawing group (EWG), lowering the pKa of the C3-OH. Subsequently, it serves as a latent amine. Upon controlled reduction, it yields an ortho-amino ether, which is the requisite precursor for the cyclization of triazole or imidazole rings[2].
-
C5-Bromo & C6-Chloro Groups (Orthogonal Cross-Coupling Handles): The differential reactivity of bromine and chlorine allows for sequential transition-metal-catalyzed cross-couplings. The C5-Bromo is highly reactive toward palladium-catalyzed Suzuki-Miyaura or Sonogashira couplings, allowing for carbon-framework extension, while the C6-Chloro remains intact until subjected to more forcing conditions or strong nucleophilic aromatic substitution (SNAr)[4].
Experimental Workflow: Application in Macrocyclic Azolopyridine Synthesis
The following protocol outlines the integration of 5-Bromo-6-chloro-2-nitropyridin-3-ol into the synthesis of EED/PRC2 modulators, adapted from validated patent methodologies[2].
Step-by-Step Methodology
-
Mitsunobu Etherification:
-
Procedure: React 5-Bromo-6-chloro-2-nitropyridin-3-ol with a target chiral alcohol (e.g., intermediate 1g) in anhydrous THF. Add triphenylphosphine (PPh3) and slowly introduce diisopropyl azodicarboxylate (DIAD) at 0°C.
-
Causality: DIAD activates the alcohol, and the acidic C3-OH of the pyridine attacks the activated complex. This specific reaction is chosen because it prevents the epimerization of the chiral alcohol, ensuring high enantiomeric excess in the final drug molecule[2].
-
-
Nitro Group Reduction:
-
Procedure: Subject the resulting nitro-ether to reduction using iron powder and ammonium chloride (Fe/NH4Cl) in an ethanol/water mixture, or via catalytic hydrogenation (Pd/C, H2) if the halogens can be spared.
-
Causality: Converts the C2-NO2 to a C2-NH2. This amine is essential for the downstream formation of the azole (triazole) ring[2].
-
-
Deprotection and Leaving Group Formation:
-
Procedure: Deprotect the distal aldehyde/alcohol moiety on the coupled side-chain and convert the resulting primary alcohol to a chloride leaving group using thionyl chloride (SOCl2) or methanesulfonyl chloride (MsCl)[2].
-
-
Macrocyclization:
-
Procedure: Dissolve the linear precursor in highly dilute anhydrous DMF. Add cesium carbonate (Cs2CO3) and tetrabutylammonium iodide (TBAI), heating to 80°C.
-
Causality: High dilution favors intramolecular cyclization over intermolecular polymerization. The heavy cesium cation provides a "template effect," coordinating the reactive ends, while TBAI catalyzes the reaction by converting the alkyl chloride to a more reactive alkyl iodide in situ[2].
-
-
Triazole Ring Formation:
-
Procedure: Following Boc-protection of secondary amines, react the intermediate with hydrazine hydrate and triethyl orthoformate[2].
-
Causality: Condenses the C2-amine with the adjacent functionalities to form a rigid triazole ring, locking the macrocycle into its bioactive conformation.
-
Workflow for the synthesis of macrocyclic EED modulators using 5-Bromo-6-chloro-2-nitropyridin-3-ol.
Biological Context: EED and PRC2 Epigenetic Modulation
The macrocyclic azolopyridines synthesized from 5-Bromo-6-chloro-2-nitropyridin-3-ol are designed to target the Embryonic Ectoderm Development (EED) protein[2]. EED is an essential regulatory subunit of the Polycomb Repressive Complex 2 (PRC2)[2].
Mechanism of Action
PRC2 is responsible for the di- and tri-methylation of histone H3 at lysine 27 (H3K27me3), a hallmark of transcriptionally silenced chromatin[2]. By binding to the EED subunit, these macrocyclic inhibitors allosterically block the catalytic activity of the EZH2 subunit within the PRC2 complex[2].
Therapeutic Causality in Sickle Cell Disease (SCD)
In genetic disorders like Sickle Cell Disease (SCD) and β-thalassemia, the adult β-globin gene is mutated, leading to the polymerization of hemoglobin S (HbS) and subsequent erythrocyte sickling[2]. PRC2 normally silences the fetal γ-globin gene (HBG1/HBG2) after birth[5][6]. By inhibiting PRC2 via EED modulation, these drugs reactivate the expression of fetal hemoglobin (HbF)[7]. Because HbF does not polymerize with HbS, its re-expression effectively reverses the pathophysiology of SCD, preventing vaso-occlusion and hemolytic anemia[5][8].
Epigenetic modulation pathway showing EED inhibition leading to fetal hemoglobin reactivation.
References
- Efremov, I. V., et al. (2021). Macrocyclic azolopyridine derivatives as EED and PRC2 modulators. US Patent US10973805B2. United States Patent and Trademark Office.
-
Lettre, G., & Bauer, D. E. (2016). Fetal haemoglobin in sickle-cell disease: from genetic epidemiology to new therapeutic strategies. The Lancet, 387(10037), 2554-2564. Available at:[Link]
Sources
- 1. US10973805B2 - Macrocyclic azolopyridine derivatives as EED and PRC2 modulators - Google Patents [patents.google.com]
- 2. US10973805B2 - Macrocyclic azolopyridine derivatives as EED and PRC2 modulators - Google Patents [patents.google.com]
- 3. Page loading... [wap.guidechem.com]
- 4. indiamart.com [indiamart.com]
- 5. mhi-humangenetics.org [mhi-humangenetics.org]
- 6. JCI - Genetic therapies for the first molecular disease [jci.org]
- 7. WO2020190754A1 - Macrocyclic azolopyridine derivatives as eed and prc2 modulators - Google Patents [patents.google.com]
- 8. Do Genetic Polymorphisms Affect Fetal Hemoglobin (HbF) Levels in Patients With Sickle Cell Anemia Treated With Hydroxyurea? A Systematic Review and Pathway Analysis - PMC [pmc.ncbi.nlm.nih.gov]


